molecular formula C11H16N2O3 B1452382 Tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate CAS No. 887594-13-0

Tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate

Cat. No.: B1452382
CAS No.: 887594-13-0
M. Wt: 224.26 g/mol
InChI Key: MWQMPWWBTIXHQH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate is an organic compound that serves as an important intermediate in organic synthesis. It is characterized by the presence of an azetidine ring, a cyano group, and a tert-butyl ester group. This compound is often used in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural features and reactivity .

Preparation Methods

The synthesis of tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate typically involves the reaction of 1-Boc-3-azetidinone with diethyl cyanomethylphosphonate under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the cyanomethylphosphonate to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. Major products formed from these reactions include substituted azetidines, amines, and carboxylic acids.

Scientific Research Applications

Tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate is widely used in scientific research due to its versatility:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate involves its ability to act as a reactive intermediate in various chemical reactions. The cyano group and the azetidine ring provide sites for nucleophilic and electrophilic attacks, facilitating the formation of new chemical bonds. The tert-butyl ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate can be compared with similar compounds such as:

    Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate: Similar structure but with a cyanomethyl group instead of a cyanoacetyl group.

    Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Contains an oxoethyl group instead of a cyanoacetyl group.

    Benzyl 3-(cyanomethyl)azetidine-1-carboxylate: Similar structure but with a benzyl group instead of a tert-butyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields.

Properties

IUPAC Name

tert-butyl 3-(2-cyanoacetyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-6-8(7-13)9(14)4-5-12/h8H,4,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQMPWWBTIXHQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695290
Record name tert-Butyl 3-(cyanoacetyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887594-13-0
Record name tert-Butyl 3-(cyanoacetyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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